molecular formula C11H9F3N2OS B2959021 5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine CAS No. 937628-92-7

5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine

Cat. No. B2959021
M. Wt: 274.26
InChI Key: SRWPNXNORWHNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine” is a chemical compound that has been used in proteomics research . It is also known as "4-methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride" .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It also contains a trifluoromethoxy group attached to a phenyl ring .

Scientific Research Applications

Synthesis and Molecular Docking

  • A study detailed the synthesis of a novel series of compounds with a structure related to thiazol-2-amine, utilizing ultrasound and molecular sieves for aminomethylation, and evaluated their antifungal activity against several pathogens. Molecular docking studies indicated that these compounds could bind effectively to the active site of C. albicans cytochrome P450 enzyme lanosterol 14 α-demethylase, suggesting potential as antifungal agents (Nimbalkar et al., 2016).

Photophysical Properties

  • Research on 5-N-Arylamino-4-methylthiazoles synthesized from 4-methylthiazole showed that these compounds exhibit significant luminescence properties, which are influenced by substituents at the 2-position of the thiazole core. This study suggests their potential application in materials science, particularly in the development of organic light-emitting diodes (OLEDs) (Murai et al., 2017).

Molecular and Electronic Structure

  • An experimental and theoretical investigation into the structure of a closely related compound, 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, provided insights into its molecular geometry, vibrational frequencies, and frontier molecular orbitals. Such studies are crucial for understanding the electronic properties of these compounds and their potential applications in pharmaceuticals and materials science (Özdemir et al., 2009).

Anticancer and Antitubercular Agents

  • A series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines were synthesized and screened for antitumor and antitubercular activities. The study identified compounds with significant in vitro antitumor activities against breast cancer and normal human cell lines, highlighting the therapeutic potential of thiazol-2-amine derivatives in cancer treatment (Sekhar et al., 2019).

properties

IUPAC Name

5-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2OS/c12-11(13,14)17-8-3-1-7(2-4-8)5-9-6-16-10(15)18-9/h1-4,6H,5H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWPNXNORWHNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine

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